(1-Benzylpyrrolidin-2-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone
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Overview
Description
(1-Benzylpyrrolidin-2-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone: is a complex organic compound featuring multiple heterocyclic structures, including pyrrolidine, piperidine, and piperazine rings. This compound is of interest in various scientific research fields due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
. Key reactions include:
Buchwald–Hartwig amination: : This reaction is used to form the amide bond between the pyrrolidine and piperazine rings.
Reductive amination: : This method is employed to introduce the benzyl group onto the pyrrolidine ring.
Finkelstein alkylation: : This reaction is used to introduce the methyl group on the piperidine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, which can enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: : The piperazine ring can be reduced to form piperazine derivatives.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and manganese dioxide.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed
Oxidation: : Benzaldehyde, benzoic acid.
Reduction: : Piperazine derivatives.
Substitution: : Alkylated or aminated piperidine derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It has potential as a lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: : It can be used in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific combination of heterocyclic structures. Similar compounds include:
Pyrrolidine derivatives: : These compounds share the pyrrolidine ring but may differ in their substituents and overall structure.
Piperazine derivatives: : These compounds contain the piperazine ring and are used in various pharmaceutical applications.
Piperidine derivatives: : These compounds feature the piperidine ring and are often used in the synthesis of alkaloids and other bioactive molecules.
Properties
IUPAC Name |
(1-benzylpyrrolidin-2-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O/c1-23-11-5-9-20(18-23)24-13-15-25(16-14-24)22(27)21-10-6-12-26(21)17-19-7-3-2-4-8-19/h2-4,7-8,20-21H,5-6,9-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVRWKYHQSZCQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)N2CCN(CC2)C(=O)C3CCCN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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